
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide, also known as Compound 1, is a small molecule that has shown promising results in scientific research for its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is not fully understood, but scientific research suggests that it acts by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer cell growth. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation. Moreover, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in preclinical studies and has low toxicity and high selectivity towards cancer cells. Moreover, it can be easily synthesized through a multi-step process and can be purified through recrystallization to obtain a high yield and purity. However, one of the limitations is that the mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. Moreover, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be studied further to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for the scientific research of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1. One of the future directions is to study its efficacy and safety in vivo using animal models of cancer, inflammation, and neurodegenerative disorders. Moreover, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be studied further to determine its optimal dosage and administration route. Furthermore, the molecular targets and signaling pathways of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be elucidated to develop more potent and selective analogs. Finally, clinical trials need to be conducted to determine the efficacy and safety of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 in humans.
Synthesis Methods
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate compound. This intermediate compound is then reacted with naphthalen-1-ylacetic acid to form 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1. The final product is purified through recrystallization to obtain a high yield and purity.
Scientific Research Applications
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Scientific research has shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has shown neuroprotective effects and can protect neurons from damage caused by oxidative stress.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3S/c26-20-10-8-18(9-11-20)16-29(33(31,32)22-14-12-21(27)13-15-22)17-25(30)28-24-7-3-5-19-4-1-2-6-23(19)24/h1-15H,16-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFUAOYOWBUKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

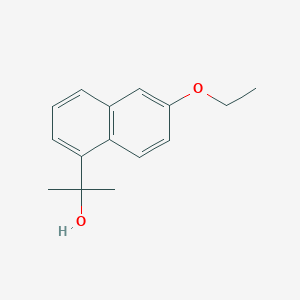
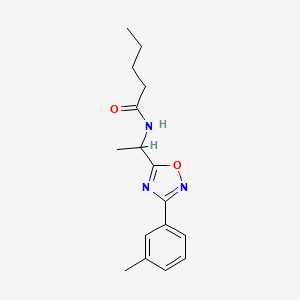
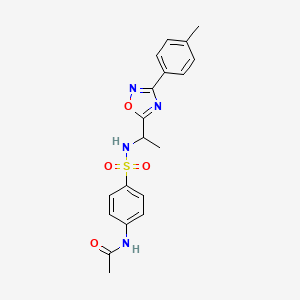
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)

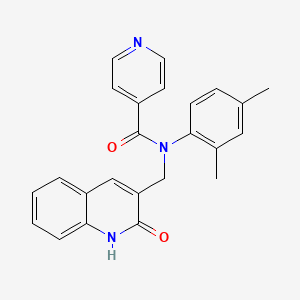
![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
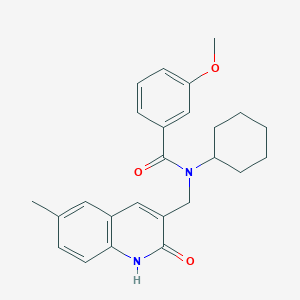
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)

![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)
